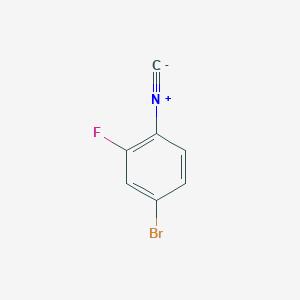

4-Bromo-2-fluorophenylisocyanide

Description

Significance of Isocyanide Functional Groups in Synthetic Methodologies

The isocyanide functional group, with its characteristic -N≡C linkage, is a versatile and reactive moiety in organic chemistry. rsc.orgwikipedia.org Unlike its isomeric counterpart, the nitrile group (-C≡N), the isocyanide is connected to the organic fragment through the nitrogen atom. wikipedia.org This structural feature imparts a unique electronic character, with two resonance structures describing the bonding: one with a triple bond between nitrogen and carbon, and another with a double bond. wikipedia.org This dual character, exhibiting both nucleophilic and electrophilic properties at the terminal carbon, underpins its diverse reactivity. rsc.orgrkmvccrahara.org

Isocyanides are instrumental as building blocks in a wide array of organic transformations, most notably in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. rsc.orgrkmvccrahara.org These reactions allow for the efficient one-pot synthesis of complex, highly functionalized molecules from simple starting materials, a key advantage in the quest for molecular diversity and the synthesis of chemical libraries. rkmvccrahara.org The formation of heterocyclic compounds is another significant application of isocyanide chemistry. aakash.ac.in

The reactivity of isocyanides is sensitive to reaction conditions. They are stable in the presence of strong bases but are susceptible to hydrolysis to formamides in the presence of aqueous acid. wikipedia.org Spectroscopically, isocyanides exhibit a strong absorption in the infrared (IR) spectrum in the range of 2165–2110 cm⁻¹. wikipedia.orgvedantu.com

Role of Halogenated Aromatics as Versatile Building Blocks in Chemical Research

Halogenated aromatic hydrocarbons, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a benzene (B151609) ring, are fundamental building blocks in numerous areas of chemical research. researchgate.netiloencyclopaedia.org The presence of a halogen atom significantly influences the electronic properties and reactivity of the aromatic ring. The polarized carbon-halogen (C-X) bond and the ability of halogens to act as good leaving groups make these compounds highly versatile precursors for a variety of chemical transformations. researchgate.net

Aryl halides are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. researchgate.net They are particularly important in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which have become indispensable tools for the formation of carbon-carbon bonds. researchgate.netresearchgate.net The introduction of halogens can also have a profound impact on the biological activity of molecules, often improving their potency and pharmacokinetic properties. researchgate.net For instance, the strategic placement of a halogen can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the stability of ligand-target complexes in drug design. researchgate.netacs.org

The specific halogen atom also plays a role in the compound's properties. For example, bromine's moderate electronegativity and polarizability can enhance ligand-protein interactions and improve cellular uptake. researchgate.net

Overview of Key Research Trajectories for 4-Bromo-2-fluorophenylisocyanide and Related Derivatives

The compound this compound combines the key features of both an aryl isocyanide and a halogenated aromatic scaffold, making it a valuable reagent in organic synthesis. Research involving this compound and its derivatives often focuses on leveraging the unique reactivity of the isocyanide group in concert with the synthetic handles provided by the bromo and fluoro substituents on the phenyl ring.

Key research trajectories include:

Synthesis of Heterocyclic Compounds: The isocyanide functionality is a prime candidate for participating in cyclization reactions to form various heterocyclic systems. For example, derivatives of 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one have been synthesized from related bromo-fluorophenyl precursors. researchgate.net

Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a key site for cross-coupling reactions, allowing for the introduction of various substituents. This is a common strategy for building molecular complexity. For instance, the synthesis of 4-bromo-2-fluorobiphenyl (B126189) involves a bromination and subsequent diazotization and coupling reaction. google.com Similarly, Suzuki coupling reactions are used to create C-C bonds with derivatives like 4-bromo-2-fluoropyridine. researchgate.netsigmaaldrich.cn

Development of Biologically Active Molecules: The combination of the isocyanide group and the halogenated aromatic ring is often found in molecules with interesting biological activities. The halogen atoms can enhance binding to biological targets and improve pharmacokinetic properties. For example, 4-bromo-2-fluorobiphenyl is an intermediate in the preparation of non-steroidal anti-inflammatory drugs. google.com

The synthesis of this compound itself would likely proceed from the corresponding 4-bromo-2-fluoroaniline. A common method for preparing isocyanides is the dehydration of a formamide (B127407) precursor. The synthesis of the precursor, 4-bromo-2-fluorobenzonitrile, has been reported via a multi-step process starting from 2-fluoroaniline. chemicalbook.com

Interactive Data Table: Properties of 4-Bromo-2-fluorobenzonitrile

| Property | Value |

| Chemical Formula | C₇H₃BrFN |

| CAS Number | 105942-08-3 |

| Molecular Weight | 200.01 g/mol |

Data sourced from ChemicalBook. chemicalbook.com

Interactive Data Table: Synthetic Reactions of Related Bromo-Fluoro Aromatic Compounds

| Starting Material | Reagents | Product | Reaction Type |

| 2-Fluoroaniline | 1. N-bromosuccinimide, CH₂Cl₂; 2. H₂SO₄, NaNO₂, CuSO₄·5H₂O, NaHCO₃ | 4-Bromo-2-fluorobenzonitrile | Bromination, Sandmeyer reaction |

| o-Fluoroaniline | 1. Br₂, CH₂Cl₂; 2. Isopropyl nitrite, CuCl | 4-Bromo-2-fluorobiphenyl | Bromination, Diazotization, Coupling |

| 5-Bromo-2-fluoropyridine | Trimethylborate, then aryl iodide | 3-Monosubstituted 5-bromo-2-fluoropyridines | Lithiation, Suzuki Coupling |

| 4-Bromo-2-methylpyridine | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 2-Methyl-4-phenylpyridine | Suzuki Coupling |

Data compiled from various sources. researchgate.netgoogle.comsigmaaldrich.cnchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-1-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c1-10-7-3-2-5(8)4-6(7)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRVKJCZLULQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373685 | |

| Record name | 4-Bromo-2-fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-93-9 | |

| Record name | 4-Bromo-2-fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluorophenylisocyanide

Nucleophilic Reactivity of the Isocyanide Moiety

The isocyanide functional group is characterized by a carbon atom with a lone pair of electrons and a formal positive charge, making it susceptible to attack by nucleophiles. The reactivity of 4-Bromo-2-fluorophenylisocyanide is influenced by the electron-withdrawing effects of the bromine and fluorine substituents on the phenyl ring.

Reactions with Oxygen and Sulfur Nucleophiles: Formation of Carbamates and Thiocarbamates

The reaction of isocyanides with alcohols and thiols in the presence of a catalyst or under thermal conditions can lead to the formation of carbamates and thiocarbamates, respectively. While specific studies on this compound were not found, the general reactivity of isocyanides suggests that it would react with oxygen and sulfur nucleophiles. For instance, the reaction with an alcohol (R-OH) would proceed through the initial attack of the alcohol's oxygen on the isocyanide carbon, followed by rearrangement to form the corresponding N-(4-bromo-2-fluorophenyl)carbamate. Similarly, a reaction with a thiol (R-SH) would yield an N-(4-bromo-2-fluorophenyl)thiocarbamate. The reaction conditions, such as temperature and the use of catalysts like copper or Lewis acids, would influence the reaction rate and yield.

Reactions with Nitrogen Nucleophiles: Synthesis of Urea (B33335) Derivatives

Isocyanides readily react with amines to form substituted ureas. In the case of this compound, reaction with a primary or secondary amine (R-NH2 or R2NH) would result in the formation of a corresponding urea derivative. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanide carbon, followed by proton transfer. This reaction is often facile and proceeds under mild conditions.

Cycloaddition Chemistry Involving this compound

Isocyanides are valuable building blocks in cycloaddition reactions, providing a single carbon atom to the newly formed ring system. These reactions are a powerful tool for the synthesis of various heterocyclic compounds.

[4+1] and [3+1] Cycloaddition Reactions for Heterocycle Formation

Isocyanides can participate in [4+1] cycloaddition reactions with 1,3-dienes to form five-membered nitrogen-containing heterocycles. While specific examples involving this compound are not prevalent in the searched literature, the general reactivity pattern suggests its potential in such transformations. For example, its reaction with a conjugated diene could potentially yield a substituted pyrrole (B145914) derivative. Similarly, [3+1] cycloadditions with 1,3-dipoles would lead to the formation of various five-membered heterocycles. A study on a related compound, 4-bromo-2,6-dimethyl-phenylisonitrile, demonstrated its novel cycloaddition reaction with acetylene (B1199291) derivatives. nih.gov

Synthesis of Fused and Bridged Nitrogen-Containing Heterocyclic Systems

The reactivity of the isocyanide group in this compound can be exploited for the synthesis of more complex heterocyclic architectures. Intramolecular cycloaddition reactions, where the reacting partner is part of the same molecule, can lead to the formation of fused or bridged ring systems. The presence of the bromo and fluoro substituents can influence the regioselectivity and stereoselectivity of these reactions.

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly efficient for generating molecular diversity. frontiersin.orgrug.nl Isocyanides are prominent reactants in several named MCRs, including the Ugi and Passerini reactions. nih.govnih.gov

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The incorporation of this compound into a Ugi reaction would lead to the synthesis of complex molecules bearing the 4-bromo-2-fluorophenylamino moiety. nih.gov For instance, a reaction between formaldehyde, ammonia, acetic acid, and this compound would yield N-(4-bromo-2-fluorophenyl)-2-(acetylamino)acetamide.

The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. Utilizing this compound in a Passerini reaction would provide access to α-acyloxy-N-(4-bromo-2-fluorophenyl)carboxamides.

Ugi Reaction Frameworks for Accessing Complex Scaffolds

The Ugi four-component condensation (U-4CC) is a powerful multicomponent reaction that rapidly generates α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org This reaction is highly valued for its ability to create diverse molecular scaffolds, particularly those with potential pharmaceutical applications. organic-chemistry.org The core mechanism involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final bis-amide product. wikipedia.org

The versatility of the Ugi reaction allows for the use of a wide range of starting materials, leading to a vast array of potential products. nih.gov For instance, employing bifunctional reagents like α- or β-amino acids can lead to the formation of polycyclic and spirocyclic compounds. nih.gov The reaction conditions are generally mild, often proceeding at room temperature in polar aprotic solvents like methanol (B129727) or DMF, and the reaction is typically exothermic and fast. wikipedia.org

While specific examples detailing the use of this compound in Ugi reactions are not prevalent in the provided search results, its structure suggests it would be a suitable isocyanide component. The electron-withdrawing fluorine and bromine atoms could influence the reactivity of the isocyanide group, potentially affecting reaction rates and yields. The bromine atom also provides a handle for post-Ugi modifications via cross-coupling reactions, further expanding the accessible chemical space.

Table 1: Representative Ugi Reaction Components and Products

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product Type |

| Benzaldehyde | Aniline (B41778) | Acetic Acid | This compound | α-Aminoacyl Amide |

| Acetone | Benzylamine | Benzoic Acid | This compound | α-Aminoacyl Amide |

| Cyclohexanone | Piperidine | Propionic Acid | This compound | α-Aminoacyl Amide |

This table presents hypothetical examples to illustrate the versatility of the Ugi reaction with this compound.

Passerini Reaction Implementations with Diverse Substrates

The Passerini three-component reaction (P-3CR) is another cornerstone of isocyanide-based multicomponent chemistry, combining an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction, first reported in 1921, is known for its high atom economy and typically proceeds under mild conditions in aprotic solvents. wikipedia.orgslideshare.net The generally accepted mechanism involves a concerted, trimolecular reaction where a hydrogen-bonded complex of the carboxylic acid and carbonyl compound reacts with the isocyanide through a cyclic transition state. nih.gov

The Passerini reaction exhibits broad substrate scope, accommodating a wide variety of aldehydes, ketones, and carboxylic acids. wikipedia.org This flexibility allows for the synthesis of a diverse range of α-hydroxy carboxamide derivatives. organic-chemistry.org The isocyanide component is also variable, and the electronic properties of the isocyanide can influence the reaction rate. The presence of electron-withdrawing groups on the phenyl ring of an aryl isocyanide, such as in this compound, would likely enhance its electrophilic character and could impact the reaction kinetics.

Although direct examples of the Passerini reaction with this compound were not found in the search results, its application can be inferred from the general principles of the reaction. The resulting α-acyloxy amides would contain the 4-bromo-2-fluorophenyl moiety, which could be further functionalized.

Table 2: Potential Passerini Reaction Substrates with this compound

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Product Type |

| Formaldehyde | Formic Acid | This compound | α-Acyloxy Amide |

| Acetaldehyde | Acetic Acid | This compound | α-Acyloxy Amide |

| Benzophenone | Benzoic Acid | This compound | α-Acyloxy Amide |

This table provides hypothetical examples of substrates that could be used in a Passerini reaction with this compound.

Other Isocyanide-Based Multicomponent Transformations

Beyond the Ugi and Passerini reactions, isocyanides are key reactants in a variety of other multicomponent transformations. These reactions often leverage the unique reactivity of the isocyanide carbon atom. For example, variations of the Ugi reaction exist where the carboxylic acid component is replaced by other nucleophiles. One such variation is the Ugi-Smiles reaction, where a phenol (B47542) replaces the carboxylic acid, leading to a Smiles rearrangement in the final step instead of the Mumm rearrangement. wikipedia.org

Another important class of reactions involves the trapping of the nitrilium ion intermediate, which is central to the Ugi reaction mechanism, with different nucleophiles. Azides, thiols, and even water can act as the fourth component, leading to the formation of tetrazoles, thioamides, and α-hydroxy amides, respectively. nih.gov

The application of this compound in these alternative multicomponent reactions would result in products bearing the synthetically useful 4-bromo-2-fluorophenyl group. This functional handle allows for subsequent diversification of the molecular scaffold through reactions such as palladium-catalyzed cross-coupling.

Transition Metal-Catalyzed Reactions of this compound

The presence of a bromine atom on the aromatic ring of this compound opens up a vast area of synthetic possibilities through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Heck)

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, a Suzuki coupling would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the bromine position. For instance, the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids in the presence of a palladium catalyst has been shown to be effective. mdpi.com The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency. mdpi.com Electron-rich boronic acids tend to give good yields, while electron-withdrawing groups on the boronic acid can slow down the transmetalation step. mdpi.com

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, coupling aryl or vinyl halides with alkenes. organic-chemistry.org This reaction typically proceeds with high trans selectivity. The mechanism involves oxidative addition of the aryl bromide to palladium, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org Applying the Heck reaction to this compound would enable the introduction of a variety of substituted vinyl groups at the bromine position.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 4-Biphenylyl-2-fluorophenylisocyanide |

| Heck | Styrene | Pd(OAc)₂ | 4-(2-Phenylvinyl)-2-fluorophenylisocyanide |

| Suzuki-Miyaura | 3-Thienylboronic acid | Pd(PPh₃)₄ | 4-(3-Thienyl)-2-fluorophenylisocyanide |

This table illustrates potential cross-coupling reactions of this compound.

Carbonylative Reactions and Other Insertions

The isocyanide functional group itself can participate in transition metal-catalyzed reactions, particularly carbonylative and other insertion reactions. Palladium catalysts are often employed for such transformations. For example, the palladium-catalyzed cyanation of aldehydes and ketones can be achieved using a π-nucleophile catalyst. organic-chemistry.org While this specific example doesn't directly involve an isocyanide as a substrate, it highlights the role of palladium in activating related functionalities.

More directly, isocyanides can undergo insertion reactions into metal-carbon or metal-hydride bonds. These reactions are fundamental steps in many catalytic cycles. The coordination of the isocyanide to a metal center activates it towards nucleophilic attack or insertion. While specific examples involving this compound in carbonylative or insertion reactions were not found in the provided search results, its isocyanide group would be expected to exhibit reactivity similar to other aryl isocyanides in such transformations.

Coordination Chemistry with Metal Centers as Ligands

Isocyanides are excellent ligands for a wide range of transition metals. They are isoelectronic with carbon monoxide but are generally better σ-donors and poorer π-acceptors. The isocyanide carbon atom coordinates to the metal center, and the nature of the R group in the R-N≡C moiety can influence the electronic and steric properties of the ligand.

The coordination of this compound to a metal center would be influenced by the electronic effects of the fluorine and bromine substituents on the phenyl ring. These electron-withdrawing groups would likely decrease the σ-donating ability of the isocyanide ligand compared to an unsubstituted phenylisocyanide. This modulation of electronic properties can be useful in fine-tuning the reactivity of the metal complex in catalytic applications. The coordination of isocyanides to palladium is a key step in many of the cross-coupling and insertion reactions discussed previously.

Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The electronic landscape of the phenyl ring in this compound is shaped by the interplay of the inductive and resonance effects of its substituents: the fluoro, bromo, and isocyanide groups. The halogens (fluorine and bromine) are electronegative and exert a deactivating, electron-withdrawing inductive effect (-I) on the ring. However, they also possess lone pairs of electrons that can be donated to the ring through a resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. wikipedia.org In contrast, the isocyanide group (-N≡C) is generally considered to be an electron-withdrawing group and a meta-director in electrophilic aromatic substitution, akin to the cyano group (-C≡N). quora.com This deactivating nature stems from the partial positive charge on the carbon atom triple-bonded to the more electronegative nitrogen. quora.com

These substituent effects govern the feasibility and outcome of both nucleophilic and electrophilic attacks on the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted aryl halides, particularly those bearing electron-withdrawing groups. researchgate.netmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. researchgate.netmasterorganicchemistry.com

In the case of this compound, the isocyanide group, being electron-withdrawing, activates the ring towards nucleophilic attack. The reaction is further influenced by the nature of the leaving group. In SNAr reactions, the rate of displacement of halogens often follows the order F > Cl > Br > I, which is inverse to the order of acidity of the corresponding hydrohalic acids. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile on the ring, and the highly electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Therefore, in a reaction with a nucleophile, the fluorine atom at the C-2 position is expected to be preferentially substituted over the bromine atom at the C-4 position.

Table 1: Predicted Reactivity of Halogens in SNAr Reactions of this compound

| Leaving Group | Position | Electronic Effect of Isocyanide Group | Predicted Reactivity |

| Fluorine | C-2 | Ortho, activating for SNAr | High |

| Bromine | C-4 | Para, activating for SNAr | Moderate |

This table is based on general principles of SNAr reactions and the known activating effects of electron-withdrawing groups and leaving group ability.

Research on related compounds, such as 4-bromo-5-nitrophthalodinitrile, has shown that both bromine and a nitro group can be substituted by nucleophiles, highlighting the susceptibility of activated aromatic rings to such reactions. researchgate.net Amines and alkoxides are common nucleophiles used in these transformations. For instance, reactions with various amines would lead to the corresponding 2-amino-4-bromophenylisocyanide derivatives.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. wikipedia.org The substituents already present on the ring dictate the rate and regioselectivity of the reaction. As mentioned, both fluorine and bromine are deactivating groups due to their strong -I effect, which outweighs their +M effect. This deactivation makes the halogenated ring less reactive towards electrophiles compared to benzene (B151609).

The directing effect of the substituents determines the position of the incoming electrophile. Both fluorine and bromine are ortho-, para-directors. wikipedia.org The isocyanide group, being an electron-withdrawing group, is a deactivating meta-director. quora.comquora.com

The regioselectivity of an EAS reaction on this compound will be a consequence of the combined directing effects of the three substituents. The positions on the ring are C-3, C-5, and C-6.

Fluorine (at C-2): Directs ortho (to C-3) and para (to C-5).

Bromine (at C-4): Directs ortho (to C-3 and C-5) and para (to the isocyanide-bearing carbon, which is not a site for substitution).

Isocyanide (at C-1): Directs meta (to C-3 and C-5).

Therefore, all three substituents direct an incoming electrophile to the C-3 and C-5 positions. The final product distribution will depend on the specific reaction conditions and the nature of the electrophile, as well as steric hindrance. The position ortho to the fluorine (C-3) might be sterically hindered.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directing Effect of F (at C-2) | Directing Effect of Br (at C-4) | Directing Effect of -N≡C (at C-1) | Overall Predicted Susceptibility |

| C-3 | Ortho | Ortho | Meta | High |

| C-5 | Para | Ortho | Meta | High |

| C-6 | Meta | Meta | Ortho | Low |

This table summarizes the directing effects of the substituents on the aromatic ring.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. quora.com For instance, nitration would likely yield a mixture of 4-bromo-2-fluoro-3-nitrophenylisocyanide and 4-bromo-2-fluoro-5-nitrophenylisocyanide. The synthesis of related compounds like 4-bromo-2-fluorobiphenyl (B126189) often involves the diazotization of a corresponding aniline derivative, which is a different pathway from direct EAS on the biphenyl (B1667301) system. google.com

Advanced Applications of 4 Bromo 2 Fluorophenylisocyanide in Complex Organic Synthesis

A Versatile Building Block for Diverse Molecular Scaffolds

4-Bromo-2-fluorophenylisocyanide serves as a linchpin in the assembly of a wide array of molecular frameworks, owing to the high reactivity and synthetic flexibility of the isocyanide moiety. This functional group readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the efficient construction of complex structures.

Construction of Substituted Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound is a key reactant in isocyanide-based multicomponent reactions (MCRs), which are highly efficient one-pot processes for the synthesis of complex, drug-like molecules. nih.govnih.gov MCRs, such as the Passerini and Ugi reactions, allow for the rapid assembly of diverse heterocyclic scaffolds from simple starting materials. bohrium.comwikipedia.org

For instance, in a Passerini three-component reaction, this compound can react with a carboxylic acid and a carbonyl compound to yield α-acyloxy carboxamides. These products can then undergo subsequent transformations to form various heterocyles. bohrium.comorganic-chemistry.org Similarly, the Ugi four-component reaction, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, can be employed to generate peptidomimetic scaffolds that can be cyclized to produce a wide range of N-heterocycles. nih.govresearchgate.net

One notable application is in the synthesis of quinoline derivatives. Quinolines are a class of heterocyclic compounds with a broad spectrum of biological activities. wikipedia.orgwikipedia.org Multicomponent reactions involving isocyanides have been utilized to construct the quinoline core, and the presence of the bromo and fluoro groups on the phenyl ring of this compound provides handles for further structural modifications. wikipedia.orgresearchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized Using Isocyanide-Based Multicomponent Reactions

| Heterocyclic System | Multicomponent Reaction | Key Features |

| α-Acyloxy amides | Passerini Reaction | Precursors to various heterocycles. bohrium.com |

| Peptidomimetics | Ugi Reaction | Can be cyclized to form N-heterocycles. nih.gov |

| Quinolines | Ugi-type Reactions | Important pharmacophores. wikipedia.orgwikipedia.org |

| Tetrazoles | Ugi-Azide Reaction | Bioisosteres of carboxylic acids. nih.gov |

| Benzoxazoles | Novel MCRs | Formed via intramolecular nitrilium trapping. nih.gov |

Synthesis of Complex Ligands for Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. Phosphine ligands, in particular, are widely used due to their ability to fine-tune the electronic and steric properties of metal centers. nih.gov this compound can serve as a precursor for the synthesis of unique phosphine ligands. The isocyanide group can be transformed into a phosphine moiety through various synthetic routes.

The bromo and fluoro substituents on the aromatic ring can influence the electronic properties of the resulting phosphine ligand, thereby affecting the catalytic activity of its metal complexes. nih.gov For example, the electron-withdrawing nature of the fluorine atom can impact the σ-donating and π-accepting properties of the phosphine, which in turn can modulate the reactivity of the metal catalyst in cross-coupling reactions or other catalytic transformations. nih.govscispace.com The bromine atom also provides a site for further modification, allowing for the creation of more complex and tailored ligand architectures. researchgate.net

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse collections of molecules, known as chemical libraries, which are essential for drug discovery and materials science. cardiff.ac.uk Isocyanide-based multicomponent reactions are exceptionally well-suited for combinatorial synthesis due to their one-pot nature, high convergence, and the ability to introduce multiple points of diversity. nih.gov

This compound can be utilized as a key building block in the combinatorial synthesis of peptide libraries and other classes of compounds using techniques like split-and-pool synthesis. nih.govwikipedia.org In this method, a solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a vast number of unique compounds on individual beads. researchgate.netyoutube.com The Ugi and Passerini reactions, employing this compound, are ideal for such library generation, enabling the creation of diverse molecular entities for high-throughput screening. bohrium.comwikipedia.org

Integration into Cascade and Domino Reaction Sequences

Cascade and domino reactions are elegant and efficient synthetic strategies that involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates. These reactions offer significant advantages in terms of step- and atom-economy, leading to the rapid construction of complex molecular architectures from simple precursors. dntb.gov.ua

The isocyanide functionality of this compound is an excellent trigger for cascade sequences. For example, the initial addition of the isocyanide to a suitable substrate can generate a reactive intermediate that undergoes subsequent intramolecular cyclizations or rearrangements to form polycyclic systems. scispace.com The bromo and fluoro substituents can also play a role in directing these cascade processes or can be used for subsequent transformations after the main cascade sequence is complete. The development of novel cascade reactions involving this compound holds significant promise for the efficient synthesis of natural products and other complex target molecules. dntb.gov.ua

Precursors for Advanced Functional Materials (e.g., Polymers, Optoelectronic Materials)

Aryl isocyanides are valuable monomers for the synthesis of helical polymers known as poly(isocyanide)s. dntb.gov.uaresearchgate.net These polymers possess a rigid, helical backbone and can exhibit unique chiroptical and electronic properties, making them promising candidates for applications in optoelectronics, chiral separations, and catalysis.

The polymerization of this compound can lead to the formation of novel poly(isocyanide)s with tailored properties. The bromo and fluoro substituents on the phenyl rings of the polymer can influence its solubility, thermal stability, and electronic characteristics. researchgate.net For instance, the presence of these halogens can affect the polymer's photophysical properties, such as its absorption and emission spectra, which is relevant for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Furthermore, the bromine atoms along the polymer chain can serve as reactive sites for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties. researchgate.net

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 4 Bromo 2 Fluorophenylisocyanide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 4-Bromo-2-fluorophenylisocyanide in solution. Through a combination of one-dimensional and two-dimensional experiments, the precise arrangement of atoms and their chemical environments can be mapped.

¹H and ¹³C NMR spectroscopy provide the fundamental framework of the molecule's carbon and hydrogen skeleton. In the ¹H NMR spectrum of this compound, the aromatic region would display signals for the three protons on the phenyl ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the bromo, fluoro, and isocyanide substituents.

The ¹³C NMR spectrum is critical for identifying all carbon atoms in the molecule, including the quaternary carbons bonded to the substituents and the unique carbon of the isocyanide group. The isocyanide carbon typically appears in a distinct region of the spectrum. Quaternary carbons, those without attached protons, often exhibit signals of lower intensity. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) |

|---|---|---|---|

| H-3 | ¹H | ~7.4 - 7.6 | dd, J(H-F) ≈ 7-9 Hz, J(H-H) ≈ 2-3 Hz |

| H-5 | ¹H | ~7.3 - 7.5 | ddd, J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | ¹H | ~7.2 - 7.4 | t, J(H-H) ≈ J(H-F) ≈ 8-9 Hz |

| C-1 (-N≡C) | ¹³C | ~120 - 130 | d, J(C-F) ≈ 10-15 Hz |

| C-2 (-F) | ¹³C | ~158 - 162 | d, J(C-F) ≈ 250-260 Hz |

| C-3 | ¹³C | ~118 - 122 | d, J(C-F) ≈ 20-25 Hz |

| C-4 (-Br) | ¹³C | ~115 - 119 | d, J(C-F) ≈ 4-6 Hz |

| C-5 | ¹³C | ~130 - 134 | s |

| C-6 | ¹³C | ~128 - 132 | d, J(C-F) ≈ 3-5 Hz |

| -N≡C | ¹³C | ~160 - 170 | t, J(C-N) ≈ 5-7 Hz |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. wikipedia.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive. wikipedia.org The ¹⁹F NMR spectrum provides a direct probe into the electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this resonance is highly sensitive to the surrounding substituents. Furthermore, this signal will exhibit coupling to adjacent protons (H-3 and H-6) and carbons, providing valuable connectivity information that corroborates data from other NMR experiments. wikipedia.orgnih.gov

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent aromatic protons, for instance, between H-5 and H-6, and a weaker correlation between H-3 and H-5, confirming their relative positions on the phenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It is crucial for the definitive assignment of the protonated aromatic carbons (C-3, C-5, and C-6) by linking them to their corresponding, pre-assigned proton signals. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (typically 2- and 3-bond) couplings between protons and carbons. youtube.com This technique is vital for piecing together the entire molecular puzzle. Key correlations would include those from the aromatic protons to the quaternary carbons (C-1, C-2, C-4) and, most importantly, to the isocyanide carbon (-N≡C). For example, a correlation from H-6 to the isocyanide carbon would confirm the position of the isocyanide group at C-1. sdsu.eduyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, allowing for the calculation of its elemental formula with high precision. The calculated exact mass for C₇H₃BrFN is 198.9433 Da. nih.gov A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2⁺), which is a characteristic signature for a monobrominated compound.

Analysis of the fragmentation patterns under mass spectrometric conditions provides further structural evidence. Common fragmentation pathways could include the loss of the isocyanide group (-CN), the bromine atom (-Br), or the fluorine atom (-F), leading to characteristic fragment ions.

Table 2: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (Da) | Description |

|---|---|---|---|

| [M]⁺ | [C₇H₃⁷⁹BrFN]⁺ | 198.9433 | Molecular ion with ⁷⁹Br isotope |

| [M+2]⁺ | [C₇H₃⁸¹BrFN]⁺ | 200.9412 | Molecular ion with ⁸¹Br isotope |

| [M-CN]⁺ | [C₆H₃BrF]⁺ | 172.9402 | Loss of the isocyanide functional group |

| [M-Br]⁺ | [C₇H₃FN]⁺ | 120.0249 | Loss of the bromine atom |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net For this compound, the most prominent and diagnostic absorption band would be the strong, sharp stretch of the isocyanide triple bond (-N≡C). This vibration typically occurs in the range of 2150–2100 cm⁻¹. This peak distinguishes the isocyanide from its nitrile isomer (-C≡N), which absorbs at a higher frequency (around 2260–2220 cm⁻¹). nist.gov

Other characteristic absorption bands would include:

Aromatic C-H stretch: Above 3000 cm⁻¹

Aromatic C=C ring stretches: Multiple bands in the 1600–1450 cm⁻¹ region

C-F stretch: A strong band in the 1250–1020 cm⁻¹ region

C-Br stretch: In the fingerprint region, typically 680–515 cm⁻¹

X-ray Crystallography for Solid-State Molecular Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and detailed three-dimensional structural information. nih.gov This powerful technique determines the precise spatial coordinates of each atom in the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles. researchgate.netbath.ac.uk

For this compound, a crystallographic analysis would confirm the planarity of the benzene (B151609) ring and reveal the precise geometry of the substituents relative to the ring. It would also describe the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the packing of molecules in the solid state. mdpi.com

Table 3: Parameters Determined by X-ray Crystallography for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-F, C-N, N≡C) |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-C, F-C-C, C-N≡C) |

| Torsional (Dihedral) Angles (°) | Rotation around bonds, defining the 3D conformation |

| Intermolecular Interactions | Details of how molecules pack together in the crystal |

Compound Index

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. It provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, nitrogen, and heteroatoms) within a sample. This data is crucial for verifying the empirical formula of the compound, which in turn confirms its stoichiometric composition. For a molecule like this compound, with a defined molecular formula of C₇H₃BrFN, elemental analysis serves as a fundamental check of its purity and identity.

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent atoms. These theoretical values provide a benchmark against which experimentally obtained data are compared.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 42.06 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.52 |

| Bromine | Br | 79.90 | 1 | 79.90 | 39.97 |

| Fluorine | F | 19.00 | 1 | 19.00 | 9.50 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.01 |

| Total | 200.01 | 100.00 |

In a typical experimental workflow, a sample of the synthesized this compound would be subjected to combustion analysis. In this process, the compound is burned in a stream of oxygen at high temperatures, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides. The amounts of these combustion products are precisely measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. The percentages of bromine and fluorine are often determined by other methods, such as ion chromatography or specific ion electrode analysis, after appropriate sample digestion.

The experimental results are then compared to the theoretical values. A close agreement, typically within a margin of ±0.4%, is considered strong evidence that the synthesized compound has the expected elemental composition and is of high purity.

Detailed Research Findings

While specific research detailing the elemental analysis of this compound is not extensively published, the characterization of structurally related compounds is well-documented and highlights the utility of this technique. For instance, in the synthesis of various substituted phenyl isocyanides and their precursors, elemental analysis is a standard characterization method.

In the broader context of halogenated aromatic compounds, elemental analysis is routinely employed to confirm the successful incorporation of halogen atoms into the molecular structure. For example, the synthesis of various brominated and fluorinated phenyl derivatives for applications in materials science or medicinal chemistry would use elemental analysis to verify the final stoichiometry. nih.gov

A study on the synthesis of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines reports the use of elemental analysis, alongside NMR and mass spectrometry, to unequivocally characterize the synthesized complex molecules. nih.gov This underscores the importance of elemental analysis as a complementary technique to spectroscopic methods for complete structural elucidation.

The following table presents the theoretical elemental compositions for a series of related bromo-fluoro-substituted phenyl compounds, illustrating the variation in composition with changes in functional groups.

Table 2: Theoretical Elemental Composition of Related 4-Bromo-2-fluoro Phenyl Derivatives

| Compound | Molecular Formula | % Carbon | % Hydrogen | % Bromine | % Fluorine | % Nitrogen | % Oxygen |

| This compound | C₇H₃BrFN | 42.06 | 1.52 | 39.97 | 9.50 | 7.01 | 0.00 |

| 4-Bromo-2-fluorobenzonitrile nih.gov | C₇H₃BrFN | 42.06 | 1.52 | 39.97 | 9.50 | 7.01 | 0.00 |

| 4-Bromophenyl isocyanate nih.govsigmaaldrich.com | C₇H₄BrNO | 42.46 | 2.04 | 40.35 | 0.00 | 7.07 | 8.08 |

The data presented in these tables are generated based on the molecular formulas of the respective compounds. The experimental verification of these values through elemental analysis is a critical step in the synthesis and characterization of this compound and its derivatives, ensuring the integrity of the molecular structure.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes for Aryl Isocyanides

The traditional synthesis of isocyanides often involves a two-step process: formylation of a primary amine followed by dehydration. rsc.orguniupo.it The dehydration step frequently employs reagents like phosphorus oxychloride (POCl₃) in volatile organic solvents such as dichloromethane (B109758) (DCM), which raises environmental and safety concerns. uniupo.itmdpi.com Future research is geared towards developing more sustainable and "green" synthetic protocols.

Recent advancements have demonstrated that the dehydration of N-substituted formamides can be achieved under more environmentally friendly conditions. mdpi.com One promising approach involves using POCl₃ with triethylamine (B128534) serving as both a base and a solvent, which can produce isocyanides in high yields (45-98%) within minutes under mild conditions (0 °C). mdpi.com This method significantly reduces waste and avoids hazardous solvents. rsc.orgmdpi.com

Another green alternative is the use of p-toluenesulfonyl chloride (TsCl) as the dehydrating agent in water under micellar conditions. uniupo.it This technique replaces the conventional POCl₃/triethylamine/DCM combination with the more benign TsCl, sodium hydrogen carbonate, and water, rendering the process inherently safer and more sustainable. uniupo.it The general mechanism involves the reaction of the formamide (B127407) with an electrophilic dehydrating agent, followed by base-assisted elimination to form the isocyanide. uniupo.it

The development of these green methodologies provides a clear path for the sustainable production of 4-Bromo-2-fluorophenylisocyanide, facilitating its availability for broader research and application without the environmental drawbacks of classical methods. rsc.org

Table 1: Comparison of Traditional and Green Synthetic Routes for Isocyanides

| Feature | Traditional Method (POCl₃/DCM) | Green Method 1 (POCl₃/Solvent-Free) mdpi.com | Green Method 2 (TsCl/Water) uniupo.it |

| Dehydrating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) | p-Toluenesulfonyl chloride (TsCl) |

| Solvent | Dichloromethane (DCM) | Triethylamine (Solvent & Base) | Water with Surfactant |

| Base | Triethylamine | Triethylamine | Sodium Hydrogen Carbonate |

| Workup | Aqueous workup often required | No aqueous workup | Simplified purification |

| Environmental Impact | High (use of volatile organic solvent) | Low (minimal waste, solvent-free) | Very Low (uses water as solvent) |

| Safety | Concerns over toxic reagents and solvents | Increased safety | Significantly safer |

| Efficiency | Variable yields, longer reaction times | High to excellent yields, rapid reaction | Good yields, especially for lipophilic substrates |

Exploration of Novel Reactivity Patterns and Enhanced Selectivity Control

The isocyanide functional group is known for its unique electronic structure, exhibiting a dichotomy between carbenoid and triple bond characteristics. rsc.org This duality allows the terminal carbon to act as both a nucleophile and an electrophile, leading to diverse reactivity, most notably in isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions. rsc.orgrsc.org

For this compound, the presence of electron-withdrawing fluorine and bromine atoms is expected to significantly modulate its reactivity. Computational studies on related fluorinated aryl isocyanides show that fluorination lowers the energy of the frontier orbitals, making the isocyanide a weaker σ-donor and a stronger π-acceptor ligand compared to its non-fluorinated analogs. acs.orgacs.org This electronic perturbation can be harnessed to explore novel reactivity patterns. Future research should focus on how the specific ortho-fluoro and para-bromo substitution influences the outcomes of known isocyanide reactions and enables new transformations. For instance, the altered electronic properties could lead to enhanced or altered selectivity in complex catalytic cycles. The para-bromo group also serves as a versatile synthetic handle for subsequent cross-coupling reactions, allowing for the late-stage functionalization of molecules derived from this isocyanide.

Expansion into Bioorthogonal Chemistry and Advanced Chemical Biology Probes

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govnih.gov The development of chemical probes for imaging and tracking biomolecules in their native environments is a cornerstone of chemical biology. nih.govnih.gov Isocyanides are not naturally present in most biological systems, making them potential candidates for bioorthogonal applications. nih.govacs.org

This compound is a promising scaffold for developing advanced chemical biology probes. Its isocyanide group can participate in bioorthogonal ligation reactions, while the aromatic core can be further functionalized to incorporate fluorophores or other reporter tags. nih.gov The bromo-substituent is particularly useful, as it can be modified post-synthesis using palladium-catalyzed reactions to attach various functionalities. The fluorine atom can enhance the metabolic stability and modulate the lipophilicity of the probe.

Future work could involve designing fluorogenic probes based on this scaffold, where the fluorescence is "turned on" only after a specific bioorthogonal reaction occurs, thereby reducing background signal. nih.gov For example, probes could be designed to react with specific cellular targets via tetrazine ligation or other cycloaddition reactions, which are known for their rapid kinetics and biocompatibility. nih.gov

Advancements in Materials Science Applications and Functional Devices

Isocyanides have found applications as building blocks for polymers, supramolecular structures, and functional materials. acs.org The ability of the isocyanide group to coordinate with transition metals is central to many of these applications. acs.org The electronic properties of this compound make it an intriguing candidate for advanced materials.

The strong π-acceptor character, enhanced by the fluorine substituent, suggests its potential use as a ligand in organometallic complexes with interesting photophysical or catalytic properties. acs.orgacs.org These complexes could be investigated as new photosensitizers or components in electronic devices. Furthermore, the bromine atom allows for the incorporation of this unit into larger polymeric or supramolecular assemblies via cross-coupling chemistry. This could lead to the development of functional polymers with tunable electronic properties or self-assembling systems with unique architectures. Research in this area would explore the synthesis of such materials and the characterization of their structural and functional properties.

Synergistic Experimental and Computational Research Approaches for Accelerated Discovery

The integration of experimental and computational chemistry offers a powerful strategy to accelerate the discovery and optimization of new molecules and materials. acs.orgrsc.org For this compound, a synergistic approach is crucial for unlocking its full potential.

Computational methods, such as Density Functional Theory (DFT) and Energy Decomposition Analysis (EDA), can provide deep insights into the electronic structure and reactivity of the molecule. acs.orgacs.org These studies can quantify the σ-donor and π-acceptor properties, predict reaction pathways, and guide the rational design of new experiments. For instance, calculations can help identify the most promising transition metal partners for creating catalysts or functional materials, or predict the feasibility of novel bioorthogonal reactions. acs.orgrsc.org

Experimental validation of these computational predictions is essential. Synthesis and reactivity studies can confirm the predicted behavior and provide feedback for refining the computational models. This iterative cycle of prediction and experimentation can significantly speed up the development process, from designing more efficient synthetic routes to discovering novel applications in catalysis, chemical biology, and materials science. rsc.org

Table 2: Potential Insights from Computational Studies on Fluorinated Aryl Isocyanides

| Computational Method | Studied Property | Potential Insight for this compound | Reference |

| Energy Decomposition Analysis (EDA-NOCV) | Ligand Bonding Properties | Quantifies σ-donor and π-acceptor contributions to metal-ligand bonds, confirming stronger π-acceptor character due to fluorine. | acs.orgacs.org |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity and Electronic Character | Lower HOMO/LUMO energies indicate weaker σ-donation and stronger π-acceptance, influencing reactivity in catalytic and multicomponent reactions. | acs.org |

| Gibbs Free Energy Calculations | Complex Stability | Predicts the stability of metal complexes, guiding the selection of transition metals for specific applications (e.g., catalysis, materials). | acs.org |

| Molecular Docking | Biological Interactions | Estimates the binding affinity and mode of interaction with biological targets like proteins, aiding in the design of chemical probes. | rsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-fluorophenylisocyanide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 4-Bromo-2-fluoroaniline as a precursor. Convert the amine group to an isocyanide via a formamide intermediate using triphosgene and triethylamine in dichloromethane .

- Step 2 : Optimize reaction temperature (typically 0–5°C) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC).

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>70%) can be achieved by controlling stoichiometry and moisture levels .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use NMR to confirm the isocyanide carbon peak at δ 160–165 ppm. NMR identifies fluorine substitution patterns (e.g., δ -110 to -120 ppm for meta-fluorine) .

- IR : Look for the isocyanide stretch at 2100–2150 cm.

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 230.96) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store at 2–8°C under inert gas (argon) to prevent decomposition.

- Refer to Safety Data Sheets (SDS) for emergency measures, including neutralization of spills with 10% sodium bicarbonate .

Q. How do electronic effects of bromo and fluoro substituents influence the compound’s reactivity in coordination chemistry?

- Methodology :

- Apply ligand field theory to predict binding preferences. The electron-withdrawing fluoro group enhances electrophilicity at the isocyanide carbon, favoring coordination to transition metals (e.g., Pd, Pt).

- Compare with analogs (e.g., 4-Bromo-2-chlorophenylisocyanide) to isolate substituent effects .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported catalytic efficiencies of metal-isocyanide complexes?

- Methodology :

- Perform density functional theory (DFT) calculations to analyze metal-ligand bond strengths and charge distribution.

- Validate with kinetic studies (e.g., Eyring plots) to correlate theoretical predictions with experimental turnover frequencies .

Q. What experimental strategies address discrepancies in reaction yields during cross-coupling applications?

- Methodology :

- Use a factorial design to test variables: catalyst loading (1–5 mol%), solvent polarity (THF vs. DMF), and temperature (60–100°C).

- Statistical analysis (ANOVA) identifies significant factors. For example, higher Pd(PPh) concentrations may improve Suzuki-Miyaura coupling yields .

Q. How does steric hindrance from bromo/fluoro groups affect the compound’s utility in constructing metal-organic frameworks (MOFs)?

- Methodology :

- Synthesize MOFs with this compound ligands and characterize via X-ray diffraction.

- Compare pore sizes and stability (thermogravimetric analysis) with non-halogenated analogs to quantify steric/electronic contributions .

Q. What mechanistic insights can be gained from studying photodegradation pathways of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.